6-Fluoro-2-naphthoic acid
Overview
Description
6-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 and a molecular weight of 190.17 g/mol . It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 6th position of the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluoro-2-naphthoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-naphthoic acid. This can be achieved by using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fluorination reactors. The process typically includes the following steps:
Preparation of 2-naphthoic acid: This is the starting material, which can be synthesized from naphthalene through oxidation.
Fluorination: The 2-naphthoic acid is then subjected to fluorination using a suitable fluorinating agent.
Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Amidation: Involves amines and coupling agents like carbodiimides.
Suzuki-Miyaura Coupling: Requires boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Fluoro-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-fluoro-2-naphthoic acid involves its ability to participate in chemical reactions as either a nucleophile or an electrophile. This versatility allows it to form covalent bonds with other molecules through reactions such as esterification, amidation, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules .
Comparison with Similar Compounds
- 6-Amino-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
- 6-Chloro-2-naphthoic acid
- 6-Bromo-2-naphthoic acid
Comparison: 6-Fluoro-2-naphthoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where fluorine’s electronegativity and size play a crucial role. Compared to its analogs, such as 6-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, the fluorinated compound often exhibits different reactivity and selectivity in chemical transformations .
Properties
IUPAC Name |
6-fluoronaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDCZRPLWJEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382295 | |
Record name | 6-Fluoro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-01-6 | |
Record name | 6-Fluoro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Fluoro-2-naphthoic acid interact with sunset yellow aggregates? Does this differ from simpler probe molecules?
A1: Research indicates that this compound displays a preference for associating as clusters at the ends of sunset yellow stacks. [] This contrasts with previous findings using smaller, simpler probe molecules like fluorophenols. The larger size and structural complexity of this compound likely contribute to its distinct interaction pattern with the sunset yellow assemblies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.